Boc-DL-Pro-OH

Description

The exact mass of the compound 1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

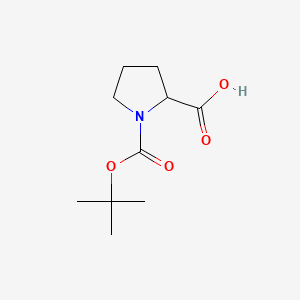

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEBQGAAWMOMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0 | |

| Record name | 37784-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butoxycarbonylproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC108689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Function and Mechanism of N-Boc-DL-proline

Abstract

N-(tert-Butoxycarbonyl)-DL-proline is a cornerstone derivative of the amino acid proline, engineered for precise control in complex organic synthesis. Its principal function is to serve as a protected building block, primarily in peptide synthesis and the development of pharmaceutical agents.[1][2] The strategic introduction of the tert-butoxycarbonyl (Boc) group masks the nucleophilic secondary amine of the proline ring, preventing its participation in undesired side reactions and enabling chemists to direct reactivity to other sites within a molecule.[1][3] This guide provides a detailed examination of the function of N-Boc-DL-proline, elucidates the mechanisms of its protection and deprotection, presents detailed experimental protocols, and discusses its pivotal applications in modern chemical and pharmaceutical research.

The Core Function: A Tale of Protection and Control

The primary and most critical function of N-Boc-DL-proline is rooted in the concept of chemical protection. In multi-step organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. The Boc group serves this purpose for the secondary amine of the proline ring.

The N-Boc Protecting Group: Properties and Rationale

The tert-butoxycarbonyl (Boc) group is the defining feature that dictates the chemical reactivity and utility of N-Boc-DL-proline.[4] Its selection as a protecting group is deliberate and based on a set of highly desirable characteristics:

-

Stability: The Boc group is exceptionally stable under a wide array of non-acidic conditions, including exposure to bases, various nucleophiles, and catalytic hydrogenation.[4] This robustness is crucial, as it allows for a broad range of chemical transformations to be performed on other parts of the molecule—such as the carboxylic acid terminus—without the risk of premature amine deprotection.[4]

-

Acid Lability: The key to the Boc group's utility is its susceptibility to cleavage under acidic conditions.[4][5] This allows for its selective and clean removal at a desired stage of the synthesis. The byproducts of this cleavage are typically volatile (isobutylene and carbon dioxide), simplifying purification.[4]

-

Orthogonality: In the context of complex syntheses, particularly solid-phase peptide synthesis (SPPS), multiple protecting groups are often used. The Boc group's acid-labile nature makes it "orthogonal" to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), enabling chemists to deprotect specific sites in a controlled sequence.[6]

The Proline Moiety: Imparting Structure and Chirality

Beyond the protecting group, the proline scaffold itself imparts unique and valuable properties:

-

Conformational Rigidity: Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which includes the backbone α-carbon and amino group.[] This rigid five-membered ring structure restricts the conformational freedom of the peptide backbone, often inducing turns and specific secondary structures that are critical for biological activity and protein folding.[8][9][10]

-

Chiral Scaffolding: As a chiral molecule, N-Boc-proline serves as a vital building block in asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceuticals.[2][11] A prominent example is its use as a key intermediate in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, where the proline scaffold is critical for the drug's three-dimensional structure and its interaction with the viral target.[2][12]

Mechanism of Action: The Chemistry of Protection and Deprotection

Understanding the mechanisms by which the Boc group is installed and removed is fundamental to its effective application. These processes are well-established and form the basis of Boc-centric synthetic strategies.

Mechanism of N-Boc Protection

The synthesis of N-Boc-DL-proline from DL-proline is a nucleophilic substitution reaction. The process involves the reaction of the secondary amine of proline with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the proline amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][13]

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group.

-

Proton Transfer & Decomposition: The unstable tert-butyl carbonate acts as a base, abstracting a proton from the now-protonated proline amine. It then decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[13]

While the reaction can proceed without a base, a mild base such as sodium bicarbonate or triethylamine is typically added to deprotonate the proline amine, thereby increasing its nucleophilicity and accelerating the reaction.[3][14]

Mechanism of N-Boc Deprotection

The removal of the Boc group is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[15][16]

The deprotection mechanism is a fragmentation reaction:

-

Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[6]

-

Fragmentation: The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][17]

-

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing gaseous carbon dioxide and the free, protonated amine of proline.[6]

-

Neutralization: A subsequent workup with a mild base neutralizes the amine salt to yield the free amine.

A critical consideration during deprotection is the reactivity of the tert-butyl cation intermediate. This electrophile can react with nucleophilic side chains in peptides (e.g., tryptophan, methionine), causing unwanted modifications.[15] To mitigate this, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are added to the deprotection cocktail to trap the carbocation.[15][16]

Applications in Research and Drug Development

The unique properties of N-Boc-DL-proline make it an indispensable tool in several areas of chemical science.

-

Solid-Phase Peptide Synthesis (SPPS): N-Boc-proline is a fundamental building block in Boc-based SPPS, a cornerstone technique for assembling peptides. The synthesis cycle involves anchoring the first amino acid to a solid support, followed by iterative cycles of Boc deprotection, neutralization, and coupling of the next N-Boc-protected amino acid until the desired sequence is complete.

-

Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of numerous pharmaceuticals.[2] Its role in creating chiral scaffolds is vital for producing drugs with high specificity and efficacy.[2][12]

-

Organocatalysis: While N-Boc-proline itself is not a catalyst, it is the immediate precursor to proline, one of the most widely used and studied organocatalysts.[11][18] Proline catalyzes a variety of asymmetric transformations, including aldol and Mannich reactions, which are fundamental for building molecular complexity.[11][19][20]

Experimental Protocols

The following protocols are self-validating systems, incorporating in-process controls (e.g., TLC) to ensure reaction completion.

Protocol 1: Synthesis of N-Boc-DL-proline

This protocol describes the protection of DL-proline using Boc anhydride and sodium bicarbonate in a dioxane/water solvent system.

Materials:

-

DL-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Saturated citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-proline (1 equiv.) and NaHCO₃ (2.5 equiv.) in a 2:1 mixture of water and dioxane.[21] Stir at room temperature for 30 minutes until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Addition of Boc₂O: Slowly add Boc₂O (1.2 equiv.) to the cold, stirring solution.[21] Maintain the temperature at 0-5 °C for 1 hour.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (proline) is no longer visible.

-

Workup - Extraction: Add ethyl acetate to the reaction mixture. Wash the organic layer sequentially with a saturated citric acid solution (to remove unreacted base and hydrolyze excess Boc₂O) and then with brine.[14]

-

Drying and Concentration: Dry the isolated organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting product, N-Boc-DL-proline, is typically a white solid or a colorless oil that solidifies upon cooling.[14] It can be further purified by recrystallization if necessary.

Protocol 2: Deprotection of N-Boc-DL-proline

This protocol details the removal of the Boc group using a standard TFA/scavenger cocktail, a common procedure in peptide chemistry.

Materials:

-

N-Boc-DL-proline (or a peptide containing this residue)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Dichloromethane (DCM, optional)

Procedure:

-

Preparation of Cleavage Cocktail: In a fume hood, carefully prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS by volume.[15] Caution: TFA is highly corrosive.

-

Reaction Setup: Dissolve the N-Boc-protected substrate in a minimal amount of DCM or add the cleavage cocktail directly if the substrate is a solid resin. A typical ratio is 10 mL of cocktail per 100-200 mg of substrate.[15]

-

Deprotection Reaction: Gently agitate the mixture at room temperature for 1-3 hours.[15]

-

Monitoring: If feasible, monitor the deprotection by LC-MS by analyzing a small aliquot to confirm the disappearance of the starting material.

-

Isolation - Precipitation: After completion, add the filtrate to a 10-fold volume of cold diethyl ether.[15] This will cause the deprotected proline (as its TFA salt) to precipitate out of the solution.

-

Collection: Collect the precipitated solid by centrifugation or vacuum filtration.

-

Washing and Drying: Wash the collected pellet/solid with additional cold diethyl ether to remove residual scavengers and organic impurities. Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis and deprotection of N-Boc-proline derivatives, compiled from established procedures.

| Parameter | Boc Protection | Boc Deprotection | Source(s) |

| Primary Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | [3][15] |

| Equivalents | 1.1 - 1.4 equiv. Boc₂O | >10-fold excess (as solvent) | [14][15] |

| Solvent | Dioxane/Water, CH₂Cl₂ | DCM or neat TFA | [14][15][21] |

| Base/Additive | NaHCO₃, Triethylamine | Scavengers (e.g., TIS, H₂O) | [3][15] |

| Temperature | 0 °C to Room Temp. | Room Temperature | [14][15] |

| Reaction Time | 2.5 - 16 hours | 1 - 3 hours | [14][15] |

| Typical Yield | High (>90%) | High (often quantitative) | [22] |

Conclusion

N-Boc-DL-proline is more than a simple chemical reagent; it is a sophisticated tool that enables precision and control in the synthesis of complex organic molecules. Its primary function as a protected amino acid is facilitated by the robust yet selectively cleavable nature of the Boc group. The underlying proline scaffold provides unique structural constraints that are invaluable in peptide and drug design. The well-understood mechanisms of its application, coupled with reliable and optimized protocols, solidify the position of N-Boc-DL-proline as an indispensable component in the toolkit of researchers, scientists, and drug development professionals.

References

- [No Title]. (n.d.). The Royal Society of Chemistry.

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.

- L-Proline. (n.d.). Organic Syntheses.

- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). PMC - NIH.

- Heterogeneous organocatalysis: the proline case. (2025, July 2). PMC - PubMed Central - NIH.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.

- Boc Deprotection Mechanism. (2022, December 14). YouTube.

- Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. (n.d.). Aapptec Peptides.

- Proline organocatalysis. (n.d.). Wikipedia.

- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.

- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publishing.

- Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors. (n.d.). PubMed.

- Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal.

- A review: L- Proline as an organocatalyst. (2025, August 6). ResearchGate.

- Heterogeneous organocatalysis: the proline case. (n.d.). RSC Advances (RSC Publishing).

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PMC - PubMed Central.

- Proline. (n.d.). Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Proline - Wikipedia [en.wikipedia.org]

- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 12. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. N-Boc-D-proline | 37784-17-1 [chemicalbook.com]

- 22. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid for Researchers and Drug Development Professionals

Introduction: Beyond a Building Block

N-(tert-Butoxycarbonyl)-L-proline, commonly referred to as Boc-L-proline, is a cornerstone in the field of synthetic organic chemistry, particularly in the realms of peptide synthesis and pharmaceutical development.[1][2] Its widespread application stems from the strategic use of the tert-butoxycarbonyl (Boc) protecting group, which offers robust stability under a variety of reaction conditions while allowing for selective and facile removal.[1] This duality makes it an indispensable tool for the precise construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the physical and chemical properties of Boc-L-proline, detailed experimental protocols, and critical insights into its application, moving beyond a simple cataloging of facts to explain the causality behind experimental choices.

I. Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of Boc-L-proline is paramount for its effective use in research and development. These properties dictate its behavior in various solvents, its reactivity, and the analytical methods best suited for its characterization.

Core Physicochemical Properties

The inherent characteristics of Boc-L-proline are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Synonyms | Boc-L-Pro-OH, (S)-Boc-pyrrolidine-2-carboxylic acid, N-(tert-Butoxycarbonyl)-L-proline | [1][3] |

| CAS Number | 15761-39-4 | [1][3] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][3] |

| Molecular Weight | 215.25 g/mol | [1][4] |

| Appearance | White to off-white powder or crystalline powder | [1][3] |

| Melting Point | 130 - 138 °C | [1][3] |

| Optical Rotation | [α]D²⁰ = -60 ± 4º (c=1 in AcOH) | [1][3] |

| Solubility | Soluble in acetic acid, dimethyl sulfoxide, and other common organic solvents. | [4][5][6] |

Spectroscopic Fingerprints for Structural Verification

Spectroscopic analysis is crucial for confirming the identity and purity of Boc-L-proline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are instrumental in confirming the chemical structure. The spectra will show characteristic peaks for the Boc group's tert-butyl protons and the protons of the pyrrolidine ring.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the carboxylic acid and the carbamate, as well as N-H stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectral data are used to confirm the molecular weight of the compound.[7]

II. Chemical Synthesis and Purification: A Practical Approach

The most prevalent and practical synthesis of Boc-L-proline involves the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] This method is favored for its high yield, operational simplicity, and the use of relatively safe reagents.[8]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of Boc-L-proline.

Detailed Laboratory Protocol for Synthesis

This protocol provides a step-by-step method for the synthesis of Boc-L-proline.

-

Reaction Setup : In a round-bottom flask, dissolve L-proline (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water or dichloromethane.[7][9]

-

Addition of Base : Add a base like sodium hydroxide or triethylamine (1.2-3 equivalents) to the solution and stir until the L-proline is completely dissolved.[7][9]

-

Addition of (Boc)₂O : Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the solution.[7][9]

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1][9]

-

Aqueous Workup : After the reaction is complete, wash the mixture with a saturated citric acid solution and then extract the product into an organic solvent like ethyl acetate.[7]

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[7]

Purification by High-Performance Liquid Chromatography (HPLC)

For applications requiring high purity, purification of the crude product is essential.

-

Sample Preparation : Dissolve the crude Boc-L-proline in a minimal amount of the HPLC mobile phase.

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is common.[10] The TFA helps to suppress the ionization of residual silanol groups on the stationary phase, leading to better peak shape.[10]

-

Detection : UV detection at a wavelength of 214 nm.

-

-

Fraction Collection : Collect the fractions corresponding to the main peak of Boc-L-proline.

-

Product Recovery : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-L-proline.

III. Chemical Reactivity and Applications in Drug Development

The chemical behavior of Boc-L-proline is dominated by the Boc protecting group and the carboxylic acid functionality, making it a versatile building block in organic synthesis.

Boc Deprotection: The Gateway to Peptide Elongation

The acid-labile nature of the Boc group is fundamental to its utility in solid-phase peptide synthesis (SPPS).[11] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), efficiently removes the Boc group, liberating the secondary amine for coupling with the next amino acid in the sequence.[11]

Caption: General workflow for the deprotection of a Boc-protected amine.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-proline is a critical component in the Boc-based strategy for SPPS.[7] The unique cyclic structure of proline can introduce conformational constraints into peptide backbones, influencing their biological activity.[1] However, the incorporation of proline also presents challenges.

-

Diketopiperazine (DKP) Formation : A common side reaction, especially when proline is the second amino acid in the sequence, is the intramolecular cyclization to form a stable six-membered diketopiperazine, leading to chain truncation.[12]

-

Epimerization : The stereochemistry of the alpha-carbon can be altered under certain coupling conditions, which can impact the biological activity of the final peptide.[12]

Strategies to Mitigate Side Reactions:

-

In Situ Neutralization : Combining the neutralization and coupling steps minimizes the time the terminal amine is free, reducing the risk of DKP formation.[12]

-

Use of Hindered Bases : Employing sterically hindered bases like N-methylmorpholine (NMM) can reduce the rate of epimerization.[12]

-

Controlled Temperature : Performing coupling reactions at room temperature or below can help minimize epimerization.[12]

Role in Pharmaceutical Synthesis and Asymmetric Catalysis

Beyond peptide synthesis, Boc-L-proline is a key intermediate in the synthesis of various pharmaceuticals.[1][3] A notable example is its use in the synthesis of Daclatasvir, an antiviral medication for Hepatitis C.[2][13] Furthermore, its chiral nature makes it a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to organocatalysts for enantioselective reactions like aldol additions.[1][3]

IV. Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is classified with the following hazards:

Precautionary Measures:

-

P264 : Wash skin thoroughly after handling.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352 : IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area and to store it at 0 - 8 °C.[3]

V. Conclusion

1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is more than a simple protected amino acid; it is a versatile and enabling reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and use, make it an invaluable tool for researchers and drug development professionals. A deep understanding of its reactivity, particularly in the context of peptide synthesis, allows for the rational design of synthetic strategies that maximize yield and purity while minimizing side reactions. As the demand for complex peptides and chiral pharmaceuticals continues to grow, the importance of Boc-L-proline in the synthetic chemist's toolbox is set to endure.

References

- BenchChem. (2025). Boc-L-proline in Peptide Synthesis - Technical Support Center. BenchChem.

- BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem.

- Google Patents. (n.d.). Method for preparing Boc-L-proline.

- Chem-Impex. (n.d.). Boc-L-proline. Chem-Impex.

- Organic Syntheses. (n.d.). L-Proline. Organic Syntheses.

- BenchChem. (2025). Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.

- ChemicalBook. (2025). BOC-L-Proline | 15761-39-4. ChemicalBook.

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.

- BenchChem. (n.d.). Purification of Crude Boc-L-proline Reaction Products by HPLC - Technical Support Center. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boc-L-Proline: A Versatile Building Block in Pharmaceutical Intermediates and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Applications of Boc-L-Proline Methyl Ester in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem.

- BenchChem. (2025). An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4). BenchChem.

- Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses.

- BenchChem. (2025). N-Boc-L-proline: A Synthetic Workhorse with Emerging Biological Insights. BenchChem.

- CDH Fine Chemical. (2024). BOC-L-PROLINE. CDH Fine Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-DL-Pro-OH (CAS: 59433-50-0) for Advanced Synthesis

This guide provides an in-depth technical overview of 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly known as Boc-DL-Pro-OH. As a cornerstone building block in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents, a thorough understanding of its properties, synthesis, and application is critical for researchers, scientists, and drug development professionals. This document moves beyond a simple datasheet to offer field-proven insights into its practical application and quality control.

Core Molecular Profile and Physicochemical Specifications

This compound is a synthetic derivative of the racemic amino acid DL-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine of the proline ring is a strategic chemical modification that prevents its participation in unwanted side reactions during multi-step syntheses.[1] This protection is reversible under specific acidic conditions, making it an invaluable tool in complex molecular construction.[1][2]

Key Identifiers and Properties:

| Parameter | Specification | Source(s) |

| CAS Number | 59433-50-0 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |

| Molecular Weight | 215.25 g/mol | [4] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | [5] |

| Synonyms | N-Boc-DL-proline, 1-(tert-Butoxycarbonyl)proline | [3][6] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [7][8] |

| Melting Point | 133-135 °C | [9] |

| Solubility | Soluble in organic solvents; sparingly soluble in water (5.2 g/L at 25°C) | [6] |

| Purity | Typically ≥97-99% (assessed by HPLC) | [7][10] |

The Chemistry of the Boc Protecting Group: Mechanism and Rationale

The utility of this compound is fundamentally linked to the behavior of the Boc protecting group. Its widespread use stems from its stability in a broad range of chemical environments, including basic and nucleophilic conditions, and its clean, acid-labile removal.[11][12]

Mechanism of Boc Protection:

The synthesis of this compound involves the reaction of DL-proline with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. The mechanism is a nucleophilic acyl substitution where the lone pair of electrons on the proline's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][13] The base, such as sodium hydroxide or triethylamine, serves to deprotonate the amine, enhancing its nucleophilicity.[1][13] The resulting unstable intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.[14]

Caption: Mechanism of Boc protection of DL-proline.

Mechanism of Boc Deprotection:

The removal of the Boc group is efficiently achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][15] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond.[2] This is followed by the heterolytic cleavage of this bond to generate a highly stable tert-butyl cation and a carbamic acid intermediate.[16] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[2][16]

Caption: Acid-catalyzed deprotection of the Boc group.

Synthesis and Quality Control Protocols

The reliability of any synthesis hinges on the quality of its starting materials. Therefore, robust protocols for the synthesis and subsequent quality verification of this compound are essential.

Detailed Synthesis Protocol for this compound:

This protocol is a self-validating system designed for high yield and purity.

-

Dissolution: In a round-bottom flask, dissolve DL-proline (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH) solution. The use of a biphasic system ensures both the amino acid and the Boc anhydride remain soluble or accessible.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirred solution. The slight excess of Boc₂O ensures the complete conversion of the starting material.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting proline spot (visualized with ninhydrin).[17]

-

Work-up - Removal of Organic Solvent: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Work-up - Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted Boc₂O and other non-polar impurities.

-

Acidification and Product Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl.[2] The product will precipitate or become extractable. Extract the acidified aqueous layer with ethyl acetate (3x). The causality here is that the protonation of the carboxylate renders the product significantly more soluble in the organic phase.

-

Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.[17]

Quality Assurance: Analytical Methodologies

Verification of the identity and purity of the synthesized this compound is a critical final step.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

Reversed-phase HPLC is the gold standard for determining the chemical purity of this compound.[18]

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[18]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[18]

-

Gradient Elution: A typical gradient would be from 5-95% Mobile Phase B over 20-30 minutes. This ensures the elution of the target compound and any potential impurities with varying polarities.

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV at 210 nm.[18]

-

Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[19]

-

Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.[18]

B. Spectroscopic Confirmation (NMR & FT-IR):

-

¹H NMR Spectroscopy: Provides structural confirmation. Expected signals include those from the tert-butyl protons of the Boc group (a characteristic singlet around 1.4 ppm), and multiplets corresponding to the protons on the proline ring.[20]

-

FT-IR Spectroscopy: Confirms the presence of key functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), and two strong C=O stretches for the carbamate (~1690 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹).[21][22]

Caption: Quality control workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate primarily used in contexts requiring the controlled introduction of a proline moiety.

-

Solid-Phase Peptide Synthesis (SPPS): It is a fundamental reagent in Boc-based SPPS.[23] The Boc group serves as a temporary N-terminal protection, which is cleaved at each cycle to allow for the coupling of the next amino acid in the sequence.[2][24] The racemic nature of DL-proline can be exploited in the generation of peptide libraries to probe the stereochemical requirements for biological activity.[25]

-

Synthesis of Pharmaceutical Intermediates: this compound is a key starting material for creating more complex molecules. For instance, it is used in the enantiospecific preparation of functionalized triazolopyridinones, a class of compounds with potential therapeutic applications.[7][26]

-

Development of Peptidomimetics: The incorporation of proline and its derivatives can induce specific turns and rigid conformations in peptide backbones.[27] This is a crucial strategy in designing peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.

-

Safety: The compound is generally considered an irritant.[28] Standard laboratory safety precautions, including the use of safety glasses, gloves, and a lab coat, should be followed. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[9] Recommended storage temperatures are typically between room temperature and 2-8°C to ensure long-term stability.

References

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).

- Lambert orgo. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25656–25660.

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.

- ScienceOpen. (n.d.). Supporting Information.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- ChemBK. (2024). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE.

- ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.

- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.

- RSC Publishing. (n.d.). Analytical Methods.

- ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B).

- Gallagher, W. (n.d.). FTIR Analysis of Protein Structure.

- Goormaghtigh, E., Ruysschaert, J. M., & Raussens, V. (1999). The conformational analysis of peptides using Fourier transform IR spectroscopy. Peptide Science, 51(5), 331-351.

- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.

- National Institutes of Health. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 59433-50-0 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 59433-50-0 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 59433-50-0 | TCI AMERICA [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. BLDpharm - Bulk Product Details [bldpharm.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 17. rsc.org [rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scienceopen.com [scienceopen.com]

- 21. researchgate.net [researchgate.net]

- 22. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 23. chempep.com [chempep.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. This compound | 59433-50-0 [chemicalbook.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. This compound - Safety Data Sheet [chemicalbook.com]

The Strategic Imperative of the Boc Group in Proline Chemistry: A Technical Guide for Advanced Synthesis

In the landscape of complex molecular synthesis, particularly within peptide chemistry and drug development, the precise control of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, finds a particularly nuanced and critical role when applied to the unique cyclic amino acid, proline. This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in proline chemistry, offering field-proven insights into its strategic application for researchers, scientists, and drug development professionals.

Foundational Principles: The Intersection of Proline's Unique Structure and the Boc Group's Functionality

Proline's distinctive pyrrolidine ring, which incorporates the α-amino group, imparts significant conformational rigidity to peptide backbones.[1] This secondary amine is less nucleophilic and more sterically hindered than the primary amines of other amino acids. These inherent properties necessitate a robust and reliable protection strategy to prevent unwanted side reactions during synthesis.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group ideally suited for this purpose.[2] Its bulky tert-butyl group provides substantial steric shielding of the proline nitrogen, while its urethane linkage ensures stability under a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[3][4] This stability is crucial for multi-step syntheses where other chemical transformations are required on the molecule.[5]

Mechanism of Boc Protection

The protection of proline's secondary amine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine or sodium hydroxide.[6][7] The reaction proceeds via nucleophilic attack of the proline nitrogen on one of the carbonyl carbons of (Boc)₂O.[8]

Caption: Mechanism of Boc protection of proline.

Synthesis and Characterization of N-Boc-Proline

The synthesis of N-Boc-proline is a fundamental procedure in many laboratories. A typical protocol involves the reaction of L-proline with di-tert-butyl dicarbonate in a suitable solvent system.

Experimental Protocol: Synthesis of N-Boc-L-proline

-

Dissolution: Dissolve L-proline (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and an aqueous solution of a base like triethylamine (Et₃N).[6]

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise at 0 °C.[9]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]

-

Work-up: Perform an aqueous work-up to remove water-soluble byproducts. This typically involves washing the organic layer with a mild acid (e.g., citric acid solution) and brine.[6]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline, often as a white solid.[6]

Table 1: Comparison of N-Boc-Proline Synthesis Parameters

| Parameter | Condition 1 | Condition 2 | Reference |

| Solvent | Dichloromethane (CH₂Cl₂) | Dioxane/Water | [6][10] |

| Base | Triethylamine (Et₃N) | 1,1,3,3-Tetramethylguanidine | [6][10] |

| (Boc)₂O Equivalents | 1.1 - 1.5 | 1.1 | [6][10] |

| Reaction Time | 2.5 hours | 3 hours | [6][10] |

| Typical Yield | >90% | 83-90% | [6][10] |

Characterization of the resulting N-Boc-proline is crucial to confirm its purity. Key analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): The presence of the tert-butyl protons as a singlet around 1.4 ppm in the ¹H NMR spectrum is a key indicator of successful Boc protection. Due to hindered rotation around the N-Boc amide bond, some proton and carbon signals may appear as two distinct sets of peaks, representing the cis and trans rotamers.[3]

-

Melting Point: The melting point of N-Boc-L-proline is typically in the range of 130-138 °C.[5]

-

Optical Rotation: The specific rotation is a critical measure of enantiomeric purity.[3]

The Boc Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established and robust method for Solid-Phase Peptide Synthesis (SPPS).[1] N-Boc-proline is a critical building block in this methodology, particularly for the synthesis of long or complex peptides.[1][11]

The SPPS cycle involves the iterative coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[12] The Boc group serves as a temporary protecting group for the N-terminus.

Caption: General workflow for Boc-SPPS incorporating N-Boc-proline.

Boc Deprotection: A Critical Step

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[13][14] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[13]

Experimental Protocol: Boc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.[1]

-

Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[1]

-

Deprotection: Agitate the resin with fresh deprotection solution for 20-30 minutes at room temperature.[1]

-

Washing: Thoroughly wash the resin with DCM, isopropanol, and then DCM again to remove residual acid.[15]

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a base such as diisopropylethylamine (DIEA) in DCM.[12]

The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with sensitive residues like tryptophan and methionine.[16] Therefore, scavengers such as triisopropylsilane (TIS) or thioanisole are often included in the cleavage cocktail to trap this cation.[16]

Influence on Proline Conformation and Reactivity

The presence of the bulky Boc group significantly influences the conformational preferences of the proline ring. Proline exists in equilibrium between two puckered conformations: Cγ-endo and Cγ-exo.[17] The Boc group can sterically influence this equilibrium, which in turn affects the cis-trans isomerization of the preceding peptide bond.[17][18] This conformational control is a critical aspect of designing peptides with specific secondary structures.[1]

Boc-Proline in Asymmetric Synthesis and Catalysis

While N-Boc-proline itself is not typically used as a direct organocatalyst due to the protected nitrogen, it is an invaluable chiral building block for the synthesis of more complex and efficient proline-derived organocatalysts.[19][20] Unprotected proline is a well-known catalyst for asymmetric reactions like aldol and Mannich reactions, proceeding through an enamine intermediate.[19][21] The Boc group deactivates the nitrogen's nucleophilicity, preventing this catalytic cycle.[19]

However, the carboxylic acid moiety of N-Boc-proline can be readily modified to create a wide range of catalysts, such as prolinamides and diarylprolinol ethers.[20][22] The Boc group allows for these modifications to be performed selectively, and it can be removed at a later stage to unmask the catalytically active secondary amine.[20]

Applications in Drug Development

The stability and predictable reactivity of N-Boc-proline make it a key intermediate in the synthesis of numerous pharmaceutical agents.[23][24] Its incorporation into drug candidates can enhance metabolic stability by protecting against enzymatic degradation.[1] For instance, N-Boc-L-proline is a crucial component in the synthesis of Daclatasvir, an antiviral medication for Hepatitis C, and Vildagliptin, used to treat type 2 diabetes.[11][24]

Furthermore, recent research has shown that conjugating Boc-proline to monoamines like serotonin and dopamine significantly increases their stability in blood plasma.[11][25] This suggests a promising application of Boc-proline in the design of prodrugs, where it can act as a protective carrier to improve the pharmacokinetic properties of a therapeutic agent.[25]

Orthogonal Protection Strategies

In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through orthogonal protection strategies, where different protecting groups are removed under distinct conditions.[26][27] The acid-labile Boc group is orthogonal to several other common protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, removed with piperidine. This is the basis of the widely used Fmoc-SPPS strategy.[4][28]

-

Cbz (Carboxybenzyl): Removed by hydrogenolysis.[26]

-

Alloc (Allyloxycarbonyl): Removed by palladium catalysis.[26]

This orthogonality allows for the selective deprotection and modification of different parts of a molecule, enabling the synthesis of highly complex and multifunctional compounds.[27]

Conclusion

The tert-butoxycarbonyl protecting group is far more than a simple masking agent in the context of proline chemistry. It is a strategic tool that enables precise control over reactivity, influences molecular conformation, and facilitates the construction of complex peptides and pharmaceuticals. From its foundational role in SPPS to its application in the synthesis of advanced organocatalysts and its emerging use in prodrug design, a thorough understanding of the interplay between the Boc group and the unique structure of proline is indispensable for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively leverage Boc-proline in their synthetic endeavors.

References

- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.

- Organic Syntheses. (n.d.). L-Proline - Organic Syntheses Procedure.

- Benchchem. (n.d.). What are the chemical properties of N-Boc-D-proline?.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of N-Boc-D-proline in Asymmetric Aldol Reactions.

- Benchchem. (n.d.). Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline.

- Vasileva, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry.

- Benchchem. (2025). N-Boc-L-proline: A Synthetic Workhorse with Emerging Biological Insights.

- Benchchem. (n.d.). Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Benchchem. (n.d.). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.

- Chem-Impex. (n.d.). Boc-L-proline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boc-L-Proline: A Versatile Building Block in Pharmaceutical Intermediates and Drug Discovery.

- Benchchem. (n.d.). Technical Support Center: Boc Deprotection of Proline-Containing Peptides.

- Benchchem. (n.d.). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.

- Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure.

- Sarita, et al. (n.d.). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.

- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.

- Pandey, K., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal.

- Dahanayake, J. N., et al. (2020). Conformational landscape of substituted prolines. PubMed Central.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 23. chemimpex.com [chemimpex.com]

- 24. nbinno.com [nbinno.com]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. fiveable.me [fiveable.me]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. biosynth.com [biosynth.com]

A Technical Guide to the Stereochemistry of Boc-DL-Pro-OH: Resolution, Analysis, and Implications in Synthesis

Abstract

N-tert-Butoxycarbonyl-DL-proline (Boc-DL-Pro-OH) is a racemic mixture of the N-protected forms of D- and L-proline.[1][2][3] While the racemate serves as a valuable starting material, the stereochemical integrity of its constituent enantiomers, Boc-D-Pro-OH and Boc-L-Pro-OH, is paramount for their application in stereospecific synthesis. This is particularly critical in the fields of peptide synthesis and pharmaceutical development, where the chirality of a single amino acid residue can dictate the structure, function, and therapeutic efficacy of the final molecule. This in-depth guide provides a comprehensive overview of the core principles and practical methodologies for the resolution of this compound, the analytical techniques for verifying enantiomeric purity, and the profound implications of proline stereochemistry in advanced chemical applications.

The Foundational Role of Proline Stereochemistry

Proline is unique among the proteinogenic amino acids due to its secondary amine being incorporated into a rigid five-membered pyrrolidine ring.[4] This cyclic structure imposes significant conformational constraints on the peptide backbone, often inducing β-turns or disrupting α-helical structures, earning it the moniker of a "helix breaker."[4] The stereochemistry at the α-carbon (Cα) dictates the spatial orientation of the carboxyl and side-chain groups, leading to two distinct, non-superimposable mirror-image forms: L-proline and D-proline.

-

L-Proline: The naturally occurring enantiomer is fundamental to the structure and function of countless proteins and enzymes in biological systems.

-

D-Proline: While less common in nature, the incorporation of D-proline into synthetic peptides is a powerful strategy in drug design.[5][6][7] Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[5][8] This increased metabolic stability can significantly prolong the in-vivo half-life of a peptide-based therapeutic.[5]

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis to temporarily block the α-amino group, preventing unwanted side reactions during peptide bond formation.[5] this compound, therefore, represents the starting point from which these two crucial, chirally distinct building blocks are obtained.

The Imperative of Resolution: From Racemate to Enantiopure Building Blocks

This compound is a 1:1 mixture of Boc-D-Pro-OH and Boc-L-Pro-OH. For most applications in drug development and peptide synthesis, using this racemic mixture directly is untenable as it would lead to a complex mixture of diastereomeric final products with different biological activities and purification challenges. Therefore, resolving the racemate—separating it into its individual enantiomers—is a critical and often mandatory step.

The choice of resolution strategy depends on factors such as scale, required purity (enantiomeric excess, or e.e.), cost, and available equipment. The primary methods are compared below.

| Technique | Principle of Separation | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[9][10] | Scalable, cost-effective for large quantities, well-established technique. | Can be labor-intensive, success is dependent on finding a suitable resolving agent and crystallization conditions, may require multiple recrystallizations.[11] |

| Enzymatic Resolution | Use of a stereospecific enzyme (e.g., acylase, lipase) that selectively catalyzes a reaction on one enantiomer, leaving the other unchanged.[12][13] | High enantioselectivity, mild reaction conditions, environmentally friendly (aqueous systems). | Enzyme cost and stability can be a factor, limited to specific substrate types, requires separation of product from unreacted enantiomer.[12] |

| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) results in different retention times, allowing for separation.[14][15][16] | High accuracy and resolution, applicable to a wide range of molecules, provides analytical and preparative capabilities.[14] | High cost of chiral columns and instrumentation, limited scalability for preparative separations, requires significant solvent usage (HPLC).[17] |

Key Resolution Methodologies and Protocols

Diastereomeric Salt Formation: A Classical Approach

This method leverages the principle that diastereomers have different physical properties.[10] By reacting the racemic this compound (a chiral acid) with a single enantiomer of a chiral base (the resolving agent), a mixture of two diastereomeric salts is formed.[9]

(R,S)-Acid + (R)-Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base] (Diastereomeric Pair)

These salts can then be separated based on differences in their solubility through fractional crystallization.

Protocol 3.1: Resolution of this compound via Diastereomeric Salt Formation

This protocol is a generalized procedure and may require optimization.

-

Salt Formation:

-

Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) to the solution. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that only one diastereomeric salt preferentially crystallizes.

-

Gently heat and stir the mixture until all solids dissolve.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

-

Liberation of the Enantiomer:

-

Dissolve the collected diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate of Boc-proline and the chiral amine.

-

Extract the enantiomerically enriched Boc-Pro-OH into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

-

Isolation and Analysis:

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the enantiomerically enriched Boc-Pro-OH.

-

Determine the enantiomeric excess (e.e.) and absolute configuration using the analytical methods described in Section 4.0. The other enantiomer can be recovered from the mother liquor.

-

Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative. Enzymes like acylases or lipases can differentiate between enantiomers with remarkable precision.[12][13] For instance, certain acylases specifically hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture, leaving the D-enantiomer untouched.[12][18] While commonly used for N-acetyl amino acids, specific lipases can be effective for the kinetic resolution of N-Boc-proline esters.[13]

Caption: Generalized workflow for enzymatic resolution.

Stereochemical Analysis and Quality Control

Confirming the success of a resolution requires robust analytical techniques capable of quantifying the ratio of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.[14] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns are commonly effective for resolving N-protected amino acids like Boc-proline.[14][15]

Protocol 4.1: Chiral HPLC Analysis of Boc-Proline Enantiomers

This is a representative method and must be validated for specific instrumentation.

-

Instrumentation: Standard HPLC system with a UV detector.[14]

-

Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.[14]

-

Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA), often in a ratio around 90:10:0.1 (v/v/v).[14][17] Causality: The non-polar hexane is the main carrier, while ethanol acts as a polar modifier to influence retention. TFA is added to protonate the carboxyl group, ensuring consistent interaction with the stationary phase.

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 25 °C.[14]

-

Detection: UV at 210 nm.[14][17] Rationale: The peptide bond and carbonyl groups of the Boc-proline absorb light at this wavelength.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.[14][17]

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100

Polarimetry

This traditional technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light to an equal but opposite degree. While useful for confirming the identity of a highly pure enantiomer, it is not accurate for determining the e.e. of mixtures.

| Compound | Specific Optical Rotation ([α]D) |

| Boc-D-Proline | +60° (c = 2 in acetic acid)[19] |

| Boc-L-Proline | -60.1° (c = 1 in acetic acid) |

Implications in Peptide Synthesis and Drug Development

The stereochemistry of the proline residue is a critical design element in medicinal chemistry and peptide science.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. CAS 59433-50-0 | this compound - Synblock [synblock.com]

- 4. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 12. tandfonline.com [tandfonline.com]

- 13. keio.elsevierpure.com [keio.elsevierpure.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. N-Boc- D -proline 99 37784-17-1 [sigmaaldrich.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Boc-DL-Pro-OH: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-(tert-Butoxycarbonyl)-DL-proline, commonly abbreviated as this compound. We will delve into its fundamental physicochemical properties, core synthesis principles, and its critical role as a protected amino acid building block in modern synthetic chemistry, particularly in the field of peptide synthesis.

Introduction: The Significance of this compound

N-Boc-DL-proline is a derivative of the racemic amino acid DL-proline where the secondary amine on the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis. The Boc group is exceptionally useful due to its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions.[1][]

The primary application of this compound is in peptide synthesis.[3][4] Proline's unique cyclic structure introduces significant conformational constraints into a peptide backbone, often inducing turns or disrupting secondary structures like alpha-helices and beta-sheets.[1][5] The ability to incorporate a proline residue at a specific position in a peptide sequence is crucial for designing peptides with defined three-dimensional structures and biological activities. This compound provides the necessary protected building block to achieve this control during stepwise peptide elongation.[1][6] As a racemic mixture, its use results in the formation of diastereomeric peptides, which can be valuable in drug discovery for exploring a broader range of biological activities and stereochemical influences.[7]

Physicochemical and Structural Data

A precise understanding of a reagent's properties is paramount for its effective use in experimental design. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59433-50-0 | [3][8][9] |

| Molecular Formula | C₁₀H₁₇NO₄ | [8][9][10][11][12] |

| Molecular Weight | 215.25 g/mol | [8][10][12] |

| Appearance | White to light yellow crystalline powder | [3][13] |

| Melting Point | 133-135 °C | [10] |

| IUPAC Name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | [14] |

| Common Synonyms | Boc-DL-proline, N-Boc-DL-proline | [3][9][12] |

Core Synthesis Principles: The Boc Protection of DL-Proline

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The core principle involves the protection of the secondary amine of DL-proline using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as the electrophilic source of the Boc group.

Causality of Experimental Design:

-

Nucleophile: The nitrogen atom of the proline's secondary amine possesses a lone pair of electrons, making it a potent nucleophile.[4]

-

Electrophile: The carbonyl carbons of Boc anhydride are electrophilic and are the target of the nucleophilic attack.

-

Base: The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine or sodium hydroxide). The base serves two critical functions:

-

It deprotonates the proline's amine group, increasing its nucleophilicity and thereby accelerating the reaction rate.

-

It neutralizes the acidic byproducts formed during the reaction, preventing the protonation of the starting amine which would render it unreactive.[4]

-

The overall transformation is robust, high-yielding, and a foundational technique in protecting group chemistry.

Caption: Reaction mechanism for Boc protection of DL-proline.

Standard Synthesis Protocol for this compound

This protocol describes a reliable, lab-scale synthesis of this compound from DL-proline. The self-validating nature of this protocol lies in the clear phase separation during workup and the crystalline nature of the final product, which allows for straightforward purity assessment.

Materials:

-

DL-Proline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dichloromethane (DCM) or Dioxane

-

Triethylamine (NEt₃) (1.5 eq) or Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Separatory Funnel

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve DL-proline (1.0 eq) in the chosen solvent system (e.g., a mixture of water and dioxane or DCM). Cool the mixture to 0 °C using an ice bath.

-

Basification: Slowly add the base (e.g., triethylamine or NaOH solution) while stirring. Ensure the proline is fully dissolved and the solution remains basic.

-

Boc Anhydride Addition: Add a solution of Boc anhydride (1.1 eq) in the organic solvent dropwise to the cooled reaction mixture. A white cloudy appearance may initially form.[15]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting proline.[15]

-

Quenching & Workup:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

-